2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate
Description
2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate is a synthetic ester derivative featuring a 2-chloro-4-fluorobenzoate moiety linked to a 2-oxo-2-(phenethylamino)ethyl group. This compound is structurally characterized by:
- Aromatic substitution: The benzoate ring contains electron-withdrawing substituents (Cl at position 2, F at position 4), which influence electronic properties and metabolic stability.
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 2-chloro-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c18-15-10-13(19)6-7-14(15)17(22)23-11-16(21)20-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWIEECMJMIFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate typically involves the reaction of 2-chloro-4-fluorobenzoic acid with 2-amino-2-oxoethyl phenethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an anhydrous solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to meet stringent purity standards required for scientific research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities with the target molecule, differing in substituents or backbone modifications:
Key Observations:
The phenethylamino group in the target compound may improve solubility in polar solvents relative to purely aromatic analogs (e.g., 2-(4-ethylphenyl)-2-oxoethyl derivatives) .
Bioactivity Trends :
- Analogs like I-6230 and I-6232 () demonstrate surface anesthetic activity , with potency influenced by substituents. For example, methylpyridazine (I-6232) shows enhanced activity over pyridazine (I-6230) due to improved steric and electronic interactions .
- Hepatotoxicity data (Table 4, ) suggest that chloro substituents may correlate with higher toxicity compared to fluoro or methoxy groups, a critical consideration for the target compound’s 2-Cl substituent.
Crystallographic and Structural Validation :
Physicochemical and Pharmacokinetic Profiling
Table 1 compares in silico data from analogs () and the target compound’s inferred properties:
Discussion:
Structural and Electronic Features
- Crystal Packing : The 2-methoxy analog () forms intermolecular C–H···O interactions, stabilizing its lattice. The target compound’s 2-Cl substituent may introduce Cl···π interactions, altering packing efficiency .
Biological Activity
2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a unique structural configuration that combines a phenethylamino moiety with a chloro-fluorobenzoate ester, which may influence its interactions with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound is characterized by the following chemical structure:
- Molecular Formula : C18H20ClFNO3
- Molecular Weight : 345.81 g/mol
- CAS Number : 861238-07-5
The biological activity of 2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The phenethylamino group can facilitate binding to neurotransmitter receptors, while the chloro and fluorine substitutions may enhance the compound's stability and reactivity.
Interaction with Enzymes
Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it may modulate the activity of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. Such interactions can lead to significant physiological effects, including alterations in neurotransmission.
In Vitro Studies
Research has focused on evaluating the in vitro biological activities of this compound, particularly its effects on various cell lines and isolated tissues.
-
Neuroprotective Effects :
- In studies involving neuronal cell cultures, 2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate demonstrated neuroprotective properties by reducing oxidative stress markers and enhancing cell viability under toxic conditions.
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Antimicrobial Activity :
- Preliminary screenings indicated that this compound exhibits antimicrobial properties against several bacterial strains, suggesting potential applications in treating infections.
-
Anticancer Potential :
- In cancer cell line assays, the compound showed cytotoxic effects against specific cancer types, indicating its potential as an anticancer agent.
| Study Type | Biological Effect | Reference |
|---|---|---|
| In Vitro | Neuroprotection | |
| In Vitro | Antimicrobial Activity | |
| In Vitro | Cytotoxicity in Cancer Cells |
Case Study 1: Neuroprotective Mechanism
A study conducted on zebrafish models demonstrated that treatment with 2-Oxo-2-(phenethylamino)ethyl 2-chloro-4-fluorobenzoate significantly reduced seizure-like behaviors induced by pentylenetetrazole (PTZ). The compound was found to modulate neurotransmitter levels, including serotonin and GABA, suggesting a mechanism involving neurotransmitter regulation and oxidative stress reduction.
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial efficacy, the compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
